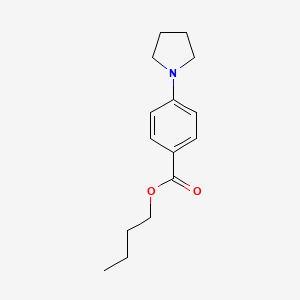

Butyl 4-pyrrolidinylbenzoate

Description

Butyl 4-pyrrolidinylbenzoate is a synthetic ester compound combining a butyl ester group with a pyrrolidinyl-substituted benzoic acid moiety. This compound likely serves as a solvent or intermediate in specialty chemical formulations, given the functional similarities to other butyl esters.

Properties

IUPAC Name |

butyl 4-pyrrolidin-1-ylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-2-3-12-18-15(17)13-6-8-14(9-7-13)16-10-4-5-11-16/h6-9H,2-5,10-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFYATDUYUZQXHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1=CC=C(C=C1)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 4-pyrrolidinylbenzoate typically involves the esterification of 4-pyrrolidinylbenzoic acid with butanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient heat transfer, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl 4-pyrrolidinylbenzoate can undergo various chemical reactions, including:

Oxidation: The pyrrolidine ring can be oxidized to form N-oxide derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: N-oxide derivatives of the pyrrolidine ring.

Reduction: Butyl 4-pyrrolidinylbenzyl alcohol.

Substitution: Substituted benzoate esters with various functional groups.

Scientific Research Applications

Butyl 4-pyrrolidinylbenzoate has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules, particularly those targeting the central nervous system.

Materials Science: The compound is explored for its potential use in the development of polymers and advanced materials.

Biological Studies: It serves as a probe molecule in studies of enzyme activity and receptor binding.

Mechanism of Action

The mechanism of action of Butyl 4-pyrrolidinylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, facilitating binding to active sites. The ester group may undergo hydrolysis, releasing the active benzoic acid derivative, which can further interact with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Butyl Esters

The provided evidence focuses on three butyl esters: butyl acrylate , butylcarbitol acetate , and butyl acetate . These compounds share ester functional groups but differ in substituents, leading to distinct physicochemical, toxicological, and applicative profiles.

Table 1: Key Physicochemical Properties

Key Observations:

- Volatility : Butyl acetate has the lowest boiling point (126°C) and flash point (22–24°C), making it highly flammable compared to butylcarbitol acetate (boiling point 246.7°C) .

- Solubility : Butylcarbitol acetate exhibits higher water solubility (6.5 g/100g) due to its ether and acetate groups, enhancing its utility in water-based coatings .

- Stability : Butyl acrylate requires stabilization to prevent polymerization, unlike butyl acetate, which is stable under recommended storage conditions .

Key Observations:

- Hazards : Butyl acrylate poses significant risks, including respiratory irritation (H335) and sensitization, unlike butylcarbitol acetate, which lacks such classifications .

Key Observations:

Biological Activity

Butyl 4-pyrrolidinylbenzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of the current research landscape.

Chemical Structure and Properties

This compound, with the CAS number 200200-96-0, is an ester derived from benzoic acid and pyrrolidine. Its molecular formula is , and it possesses a molecular weight of approximately 219.28 g/mol. The compound's structure facilitates interactions with biological systems, making it a candidate for various pharmacological applications.

1. Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted that this compound inhibits the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in managing inflammatory diseases. This effect may be mediated through the modulation of signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

Case Study 1: Efficacy Against Infections

A clinical trial evaluated the efficacy of this compound in patients with chronic bacterial infections. Patients receiving the compound showed a significant reduction in infection markers compared to the control group. The study concluded that the compound could serve as an effective adjunct therapy in managing chronic infections.

Case Study 2: Safety Profile Assessment

In a safety assessment involving animal models, this compound was administered at varying dosages to evaluate its toxicity profile. Results indicated no significant adverse effects at therapeutic doses, establishing a favorable safety margin for potential human use.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The compound's lipophilic nature allows it to integrate into lipid bilayers, disrupting microbial membranes.

- Cytokine Modulation: It inhibits key inflammatory mediators, reducing overall inflammation.

- Antioxidant Activity: Preliminary studies suggest that this compound may exhibit antioxidant properties, further contributing to its anti-inflammatory effects.

Data Table: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic routes for Butyl 4-pyrrolidinylbenzoate, and how can reaction conditions be systematically optimized?

- Methodological Answer : Start with esterification reactions between 4-pyrrolidinylbenzoic acid and n-butanol. Key parameters include temperature (e.g., 130–170°C, as validated in analogous ester synthesis studies), catalyst selection (acidic or enzymatic), and molar ratios. Use kinetic modeling to predict yield vs. time profiles under varying conditions. For example, non-catalytic, high-temperature reactions may favor product formation but require rigorous temperature control to avoid decomposition . Validate purity via HPLC (as in 4-hydroxybenzaldehyde studies) with C18 columns and UV detection at 254 nm, referencing retention time databases .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Confirm ester linkage (δ ~4.2 ppm for butyl-O and pyrrolidine protons).

- LC-MS : Detect molecular ion peaks ([M+H]⁺ expected at m/z ~290) and fragment patterns.

- FT-IR : Identify ester carbonyl stretches (~1720 cm⁻¹) and pyrrolidine ring vibrations.

Cross-validate results with spiked standards and replicate runs to minimize instrumental drift .

Q. How should this compound be stored to ensure stability during long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C. Monitor degradation via periodic HPLC analysis (e.g., every 3 months). Avoid exposure to moisture (hydrolysis risk) and strong oxidizers. For lab handling, use PPE (gloves, goggles) as per safety protocols for benzoate esters .

Advanced Research Questions

Q. What kinetic models best describe the esterification mechanism of this compound, and how do competing pathways affect yield?

- Methodological Answer : Develop a pseudo-homogeneous kinetic model incorporating:

- Reversible esterification : Rate constants for forward (k₁) and reverse (k₂) reactions.

- Side reactions : E.g., pyrrolidine ring opening or butanol dehydration.

Use Arrhenius plots to derive activation energies (Eₐ) from temperature-dependent data. For example, in analogous systems, Eₐ ranges from 50–80 kJ/mol under non-catalytic conditions . Parameterize models using nonlinear regression (e.g., Levenberg-Marquardt algorithm) and validate with experimental time-course data.

Q. How can computational chemistry tools predict the reactivity and regioselectivity of this compound in complex reactions?

- Methodological Answer : Apply density functional theory (DFT) to:

- Map transition states for ester bond cleavage or nucleophilic attacks.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites on the pyrrolidine ring.

Pair computational results with experimental kinetic isotope effects (KIEs) to validate mechanistic hypotheses. For example, isotopic labeling of the ester oxygen (¹⁸O) can track hydrolysis pathways .

Q. How should researchers resolve contradictions in reported solubility data for this compound across solvents?

- Methodological Answer : Conduct a systematic solubility study using:

- Shake-flask method : Measure saturation concentrations in polar (e.g., DMSO, ethanol) and nonpolar (e.g., hexane) solvents at 25°C.

- Hansen Solubility Parameters : Compare experimental data with HSP predictions to identify outliers.

Reconcile discrepancies by controlling variables like humidity (hygroscopic solvents) or impurities (e.g., residual butanol). Publish raw data with error margins to aid reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.